Acetic acid;3,4,5-trimethyl-5,6,7,8-tetrahydrobenzo[f][1]benzofuran-9-ol
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Overview
Description
Acetic acid;3,4,5-trimethyl-5,6,7,8-tetrahydrobenzofbenzofuran-9-ol is a complex organic compound that features a benzofuran ring system. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives typically involves the formation of the benzofuran ring through various cyclization reactions. One common method is the cyclization of ortho-hydroxyaryl ketones with aldehydes or carboxylic acids under acidic conditions . Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the benzofuran core .
Industrial Production Methods
Industrial production of benzofuran derivatives often employs large-scale cyclization reactions using readily available starting materials. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are chosen to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;3,4,5-trimethyl-5,6,7,8-tetrahydrobenzofbenzofuran-9-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of functionalized benzofuran derivatives .
Scientific Research Applications
Acetic acid;3,4,5-trimethyl-5,6,7,8-tetrahydrobenzofbenzofuran-9-ol has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Benzofuran derivatives are explored for their therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of acetic acid;3,4,5-trimethyl-5,6,7,8-tetrahydrobenzofbenzofuran-9-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound of the benzofuran family.
Psoralen: A benzofuran derivative used in the treatment of skin diseases.
Angelicin: Another benzofuran derivative with medicinal properties.
Uniqueness
Acetic acid;3,4,5-trimethyl-5,6,7,8-tetrahydrobenzofbenzofuran-9-ol is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
63432-49-5 |
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Molecular Formula |
C17H22O4 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
acetic acid;3,4,5-trimethyl-5,6,7,8-tetrahydrobenzo[f][1]benzofuran-9-ol |
InChI |
InChI=1S/C15H18O2.C2H4O2/c1-8-5-4-6-11-12(8)10(3)13-9(2)7-17-15(13)14(11)16;1-2(3)4/h7-8,16H,4-6H2,1-3H3;1H3,(H,3,4) |
InChI Key |
RBJJSJAKQKMKDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2=C1C(=C3C(=COC3=C2O)C)C.CC(=O)O |
Origin of Product |
United States |
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